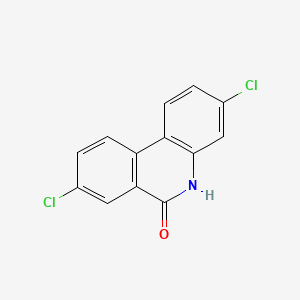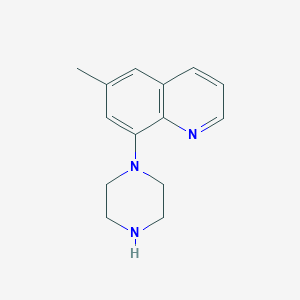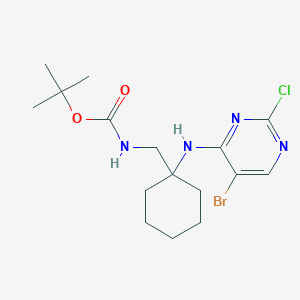
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is also known by other names such as (S)-N-Acetyl-α-(1-naphthyl)ethylamine and this compound . This compound is characterized by the presence of a naphthalene ring attached to an acetamide group, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
The synthesis of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide typically involves the reaction of 1-naphthylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired acetamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acetic anhydride for acetylation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide can be compared with similar compounds such as:
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-: This is the enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.
N-Acetyl-1-naphthylamine: Similar in structure but lacks the chiral center, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
82796-68-7 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-[(1S)-1-naphthalen-1-ylethyl]acetamide |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
RFWQKLFRYNTMOB-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B8753239.png)
![1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE](/img/structure/B8753243.png)









